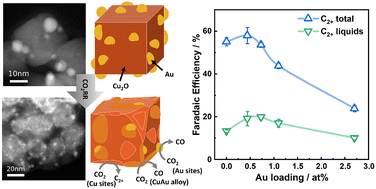Operando insights into correlating CO coverage and Cu–Au alloying with the selectivity of Au NP-decorated Cu2O nanocubes during the electrocatalytic CO2 reduction†
EES Catalysis Pub Date: 2023-10-25 DOI: 10.1039/D3EY00162H
Abstract
Electrochemical reduction of CO2 (CO2RR) is an attractive technology to reintegrate the anthropogenic CO2 back into the carbon cycle driven by a suitable catalyst. This study employs highly efficient multi-carbon (C2+) producing Cu2O nanocubes (NCs) decorated with CO-selective Au nanoparticles (NPs) to investigate the correlation between a high CO surface concentration microenvironment and the catalytic performance. Structure, morphology and near-surface composition are studied via operando X-ray absorption spectroscopy and surface-enhanced Raman spectroscopy, operando high-energy X-ray diffraction as well as quasi in situ X-ray photoelectron spectroscopy. These operando studies show the continuous evolution of the local structure and chemical environment of our catalysts during reaction conditions. Along with its alloy formation, a CO-rich microenvironment as well as weakened average CO binding on the catalyst surface during CO2RR is detected. Linking these findings to the catalytic function, a complex compositional interplay between Au and Cu is revealed in which higher Au loadings primarily facilitate CO formation. Nonetheless, the strongest improvement in C2+ formation appears for the lowest Au loadings, suggesting a beneficial role of the Au–Cu atomic interaction for the catalytic function in CO2RR. This study highlights the importance of site engineering and operando investigations to unveil the electrocatalyst's adaptations to the reaction conditions, which is a prerequisite to understand its catalytic behavior.


Recommended Literature
- [1] Front cover
- [2] Contents list
- [3] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [4] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [5] Contents list
- [6] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [7] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [8] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [9] Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach
- [10] An azido-bridged disc-like heptanuclear cobalt(ii) cluster: towards a single-molecule magnet†









